An In-depth Technical Guide on the Core Mechanism of Action of T-705 (Favipiravir)
An In-depth Technical Guide on the Core Mechanism of Action of T-705 (Favipiravir)
Introduction
T-705, known as Favipiravir (B1662787) (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), is a broad-spectrum antiviral agent with potent activity against a wide range of RNA viruses.[1][2] Developed by Toyama Chemical Co., Ltd., it has demonstrated efficacy against influenza viruses, including strains resistant to existing drugs, as well as other viruses like arenaviruses, bunyaviruses, and filoviruses, which can cause severe hemorrhagic fevers.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of T-705, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The primary mechanism of action of T-705 is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of RNA viruses.[2][3] T-705 is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to its active form.[3][4]
The key steps in its mechanism of action are as follows:
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Cellular Uptake and Metabolism: T-705 is taken up by host cells where it undergoes phosphoribosylation to become its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP or T-705 RTP).[1][3] This conversion is carried out by host cellular enzymes.[5]
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Competitive Inhibition of RdRp: Favipiravir-RTP functions as a purine (B94841) nucleotide analog and is recognized as a substrate by the viral RdRp.[4][6] It competes with natural purine nucleosides, such as guanosine (B1672433) triphosphate (GTP), for incorporation into the nascent viral RNA strand.[4]
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Disruption of Viral RNA Synthesis: The incorporation of favipiravir-RTP into the growing RNA chain disrupts viral replication through two potential, non-mutually exclusive mechanisms:
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Chain Termination: The incorporation of favipiravir-RTP can act as a chain terminator, preventing further elongation of the viral RNA.[7]
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Lethal Mutagenesis: The incorporation of favipiravir-RTP can also lead to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis.[7][8] This high rate of mutation results in the production of non-viable viral progeny.[8]
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A significant advantage of T-705 is its selectivity for viral RdRp. Favipiravir-RTP shows minimal inhibition of human DNA and RNA polymerases, contributing to its favorable safety profile.[9]
Quantitative Data
The antiviral activity and inhibitory potential of T-705 and its active metabolite have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Antiviral Activity of T-705 (Favipiravir)
| Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | Reference |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 | - | [10] |
| Influenza A (H3N2) | MDCK | Plaque Reduction | - | - | [10] |
| Influenza A (H5N1) | MDCK | Plaque Reduction | - | - | [10] |
| Influenza B | MDCK | Plaque Reduction | - | - | [10] |
| Paramyxoviruses (various) | - | - | - | 8 - 40 | [7] |
| Foot-and-Mouth Disease Virus | - | - | 89 | - | [11] |
| Poliovirus | Vero | - | 31 | - | [11] |
| Rhinovirus | HeLa | - | 186 | - | [11] |
Table 2: Inhibitory Concentration (IC50) of Favipiravir-RTP
| Enzyme | IC50 (µM) | Reference |
| Influenza Virus RdRp | 0.341 | [9] |
| Human DNA Polymerase α | > 1000 | [9] |
| Human DNA Polymerase β | > 1000 | [9] |
| Human DNA Polymerase γ | > 1000 | [9] |
| Human RNA Polymerase II | 905 | [9] |
Table 3: Intracellular Metabolism of T-705 (Favipiravir)
| Parameter | Value | Cell Line | Reference |
| T-705 RTP accumulation (1 µM extracellular T-705 for 24h) | ~3 pmol/10^6 cells | MDCK | [12] |
| T-705 RTP accumulation (1000 µM extracellular T-705 for 24h) | ~320 pmol/10^6 cells | MDCK | [12] |
| Time to reach maximum T-705 RTP levels | ~9 hours | MDCK | [12] |
| Half-life of T-705 RTP decay | 5.6 ± 0.6 hours | MDCK | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of T-705.
Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
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Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
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Virus Infection: The cell monolayers are washed and then infected with a specific influenza virus strain at a known multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of T-705.
-
Plaque Formation: The plates are incubated for a period of time (e.g., 72 hours) to allow for plaque formation.
-
Visualization and Quantification: The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the effective concentration (EC50) that inhibits 50% of plaque formation.[10]
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This assay directly measures the inhibitory effect of the active form of the drug on the viral polymerase.
-
Enzyme Preparation: The influenza virus RdRp is purified from virions or expressed recombinantly.
-
Reaction Mixture: The assay is conducted in a reaction mixture containing the purified RdRp, a template RNA, ribonucleoside triphosphates (rNTPs, including a radiolabeled one like [α-³²P]GTP), and various concentrations of chemically synthesized favipiravir-RTP.
-
Reaction and Quenching: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature. The reaction is then stopped by the addition of a quenching solution.
-
Quantification: The amount of incorporated radiolabeled rNTP into the newly synthesized RNA is measured using techniques like scintillation counting. The concentration of favipiravir-RTP that inhibits 50% of the polymerase activity is determined as the IC50 value.[1]
High-Performance Liquid Chromatography (HPLC) for Intracellular Metabolite Analysis
This method is used to quantify the intracellular concentration of T-705 and its metabolites.
-
Cell Culture and Treatment: MDCK cells are cultured and treated with T-705 for a specified duration.
-
Cell Lysis and Extraction: The cells are harvested, and the intracellular contents are extracted, typically using a perchloric acid solution to precipitate proteins.
-
Sample Preparation: The supernatant containing the metabolites is neutralized and filtered before analysis.
-
HPLC Analysis: The samples are injected into a strong anion exchange HPLC system. The separation of T-705, favipiravir-ribofuranose (T-705-R), favipiravir-ribofuranosyl-5'-monophosphate (T-705 RMP), and favipiravir-RTP is achieved using a specific gradient elution.
-
Detection and Quantification: The metabolites are detected by UV absorbance, and their concentrations are determined by comparing the peak areas to those of known standards.[13]
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows related to T-705.
Caption: Mechanism of action of T-705 (Favipiravir).
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase | Semantic Scholar [semanticscholar.org]
- 4. oatext.com [oatext.com]
- 5. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 10. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abidipharma.com [abidipharma.com]
- 12. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
